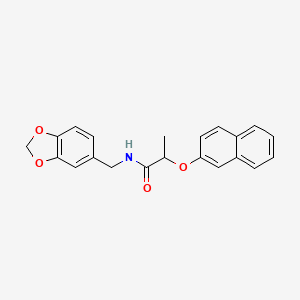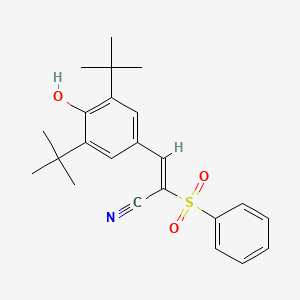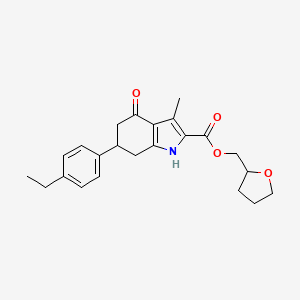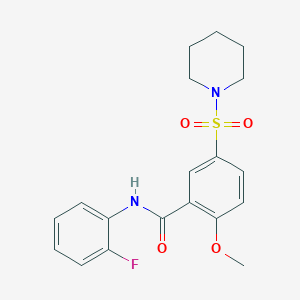![molecular formula C16H15Cl3N2O B4693246 N-(2-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4693246.png)
N-(2-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea, commonly known as Diuron, is a herbicide that belongs to the family of urea herbicides. Diuron is a pre-emergent herbicide, which means it is applied to the soil before the weeds germinate. It is used to control a wide range of annual and perennial weeds in various crops, including cotton, sugarcane, citrus, and orchards.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein in photosystem II, which is responsible for the transfer of electrons during photosynthesis. This results in the inhibition of electron transfer, leading to the accumulation of reactive oxygen species and ultimately, the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have some toxic effects on non-target organisms, including aquatic organisms and mammals. It has been shown to cause oxidative stress and damage to the liver and kidneys in rats. However, the toxicity of Diuron is generally low, and it is considered safe for use in agriculture when used according to the label instructions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a widely used herbicide, and its mode of action has been extensively studied. This makes it a useful tool for researchers studying photosynthesis and plant biology. However, the toxicity of Diuron must be taken into account when designing experiments, and appropriate safety precautions must be taken.
Direcciones Futuras
There are several areas of research that could benefit from further study of Diuron. One area is the development of more effective and environmentally friendly herbicides that can replace Diuron. Another area is the investigation of the potential use of Diuron as an antifungal or antibacterial agent. Additionally, the toxic effects of Diuron on non-target organisms should be further studied to better understand its potential impact on the environment.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal properties. It is widely used in agriculture to control weeds, and its effectiveness has been demonstrated in various crops. In addition to its herbicidal properties, Diuron has also been studied for its potential use as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O/c1-9-3-6-15(14(19)7-9)21-16(22)20-10(2)12-5-4-11(17)8-13(12)18/h3-8,10H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPELTGQTJIEFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4,5-dimethyl-3-isoxazolecarboxamide](/img/structure/B4693163.png)
![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4693167.png)
![N-(tetrahydro-2-furanylmethyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4693179.png)
![N-[3-(acetylamino)phenyl]-2-(1-adamantyl)acetamide](/img/structure/B4693187.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4693203.png)
![ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate](/img/structure/B4693206.png)

![N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4693221.png)
![isopropyl 2-{[2-cyano-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4693224.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4693229.png)
![5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4693235.png)
